Cas no 2092002-01-0 (tert-butyl N-(3-bromo-5-cyanophenyl)carbamate)

tert-butyl N-(3-bromo-5-cyanophenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(3-bromo-5-cyanophenyl)carbamate
- Carbamic acid, N-(3-bromo-5-cyanophenyl)-, 1,1-dimethylethyl ester
- tert-Butyl (3-bromo-5-cyanophenyl)carbamate
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- Inchi: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,1-3H3,(H,15,16)
- InChI Key: NPBHKIDFYBZJRB-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1=CC(C#N)=CC(Br)=C1
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- Boiling Point: 313.7±32.0 °C(Predicted)
- pka: 12.41±0.70(Predicted)
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7416191-1.0g |
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate |
2092002-01-0 | 95.0% | 1.0g |
$842.0 | 2025-03-11 | |
Enamine | EN300-7416191-0.05g |
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate |
2092002-01-0 | 95.0% | 0.05g |
$707.0 | 2025-03-11 | |
Enamine | EN300-7416191-0.5g |
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate |
2092002-01-0 | 95.0% | 0.5g |
$809.0 | 2025-03-11 | |
Enamine | EN300-7416191-0.1g |
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate |
2092002-01-0 | 95.0% | 0.1g |
$741.0 | 2025-03-11 | |
Enamine | EN300-7416191-10.0g |
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate |
2092002-01-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-11 | |
Enamine | EN300-7416191-0.25g |
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate |
2092002-01-0 | 95.0% | 0.25g |
$774.0 | 2025-03-11 | |
Enamine | EN300-7416191-2.5g |
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate |
2092002-01-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-11 | |
Enamine | EN300-7416191-5.0g |
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate |
2092002-01-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-11 |
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate Related Literature
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on tert-butyl N-(3-bromo-5-cyanophenyl)carbamate
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate (CAS No. 2092002-01-0): A Comprehensive Overview
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate (CAS No. 2092002-01-0) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and material science. This compound is characterized by its unique structural features, including a tert-butyl group, a bromo substituent, and a cyano group, which collectively contribute to its chemical stability and reactivity.
The tert-butyl group in the compound provides steric protection, enhancing the compound's stability and reducing its reactivity towards nucleophilic attack. The bromo substituent, on the other hand, is a valuable leaving group that can be readily replaced in various substitution reactions. The cyano group imparts additional reactivity and functionality, making the compound a valuable intermediate in the synthesis of more complex molecules.
Recent research has highlighted the potential of tert-butyl N-(3-bromo-5-cyanophenyl)carbamate in the development of novel pharmaceuticals. Studies have shown that compounds with similar structures exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound showed significant inhibition of cancer cell growth in vitro, suggesting its potential as a lead compound for drug discovery.
In the context of material science, tert-butyl N-(3-bromo-5-cyanophenyl)carbamate has been explored for its use in the synthesis of advanced materials with unique properties. Its ability to undergo controlled polymerization reactions makes it a valuable monomer for the production of functional polymers with applications in electronics, coatings, and biomedical devices. Research in this area has focused on optimizing the polymerization conditions to achieve high molecular weight and well-defined structures.
The synthesis of tert-butyl N-(3-bromo-5-cyanophenyl)carbamate typically involves multi-step processes that require precise control over reaction conditions. Common synthetic routes include the reaction of 3-bromo-5-cyanobenzonitrile with tert-butyl isocyanate under controlled conditions. The choice of solvent and catalyst plays a crucial role in achieving high yields and purity levels. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing environmental impact.
From an analytical perspective, tert-butyl N-(3-bromo-5-cyanophenyl)carbamate can be characterized using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide detailed information about the compound's structure and purity, which is essential for both research and industrial applications. High-performance liquid chromatography (HPLC) is often used to assess the purity and stability of the compound under different storage conditions.
In summary, tert-butyl N-(3-bromo-5-cyanophenyl)carbamate (CAS No. 2092002-01-0) is a multifunctional compound with a wide range of applications in organic synthesis, pharmaceutical research, and material science. Its unique structural features make it a valuable intermediate and monomer for the development of novel materials and drugs. Ongoing research continues to uncover new possibilities for this compound, further expanding its potential impact on various scientific fields.
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